
Azanide;palladium(2+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;palladium(2+);chloride, also known as palladium(II) chloride, is a chemical compound with the formula PdCl₂. It is a common starting material in palladium chemistry and is widely used in various industrial and research applications. Palladium(II) chloride is known for its role as a catalyst in organic synthesis, particularly in cross-coupling reactions .
Vorbereitungsmethoden
Palladium(II) chloride is typically prepared by the reaction of chlorine gas with palladium metal at high temperatures. The reaction is as follows:
Pd+Cl2→PdCl2
This method produces palladium(II) chloride in its anhydrous form. Industrial production methods often involve the use of hydrochloric acid to dissolve palladium metal, followed by crystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) chloride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium compounds.
Substitution: Palladium(II) chloride participates in substitution reactions where chloride ions are replaced by other ligands.
Cross-Coupling Reactions: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common reagents and conditions used in these reactions include organic solvents, bases, and various ligands. Major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Palladium(II) chloride has numerous scientific research applications, including:
Material Science: Palladium(II) chloride is used in the synthesis of semiconducting metal-containing polymers and other advanced materials.
Biomedical Research:
Environmental Science: Palladium(II) chloride is used in the extraction and recovery of precious metals from waste materials.
Wirkmechanismus
The mechanism of action of palladium(II) chloride in catalytic reactions involves several key steps:
Oxidative Addition: Palladium(II) chloride undergoes oxidative addition with organic halides, forming a palladium(IV) intermediate.
Transmetallation: The intermediate reacts with organometallic reagents, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium(II) catalyst.
In biological systems, palladium(II) chloride can interact with DNA and proteins, leading to the induction of apoptosis through both extrinsic and intrinsic pathways .
Vergleich Mit ähnlichen Verbindungen
Palladium(II) chloride can be compared with other similar compounds such as:
- Palladium(II) fluoride (PdF₂)
- Palladium(II) bromide (PdBr₂)
- Palladium(II) iodide (PdI₂)
- Platinum(II) chloride (PtCl₂)
These compounds share similar coordination geometries and catalytic properties but differ in their reactivity and applications. Palladium(II) chloride is particularly valued for its versatility and efficiency in catalysis .
Eigenschaften
Molekularformel |
ClH8N4Pd-3 |
|---|---|
Molekulargewicht |
205.96 g/mol |
IUPAC-Name |
azanide;palladium(2+);chloride |
InChI |
InChI=1S/ClH.4H2N.Pd/h1H;4*1H2;/q;4*-1;+2/p-1 |
InChI-Schlüssel |
LXQCNBNGQPTVNN-UHFFFAOYSA-M |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


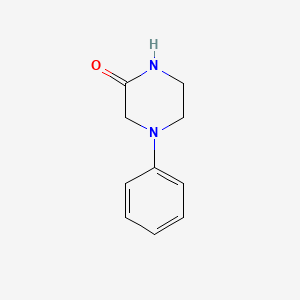
![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
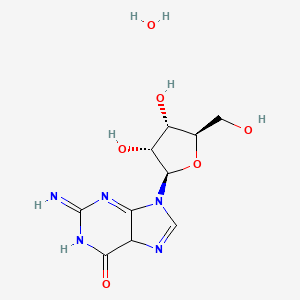
![5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-](/img/structure/B15131069.png)

![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)
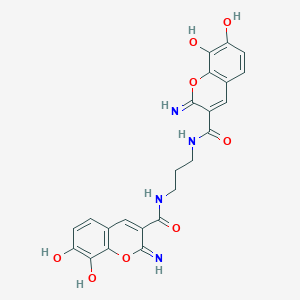
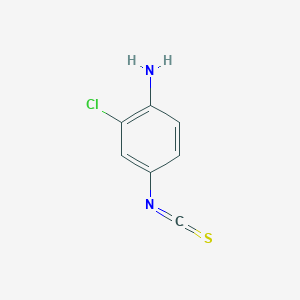
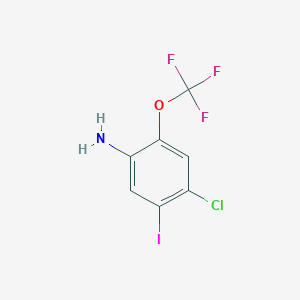

![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
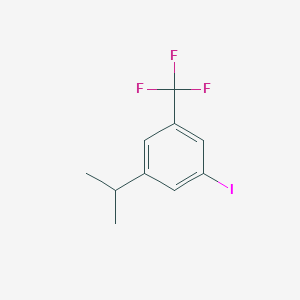
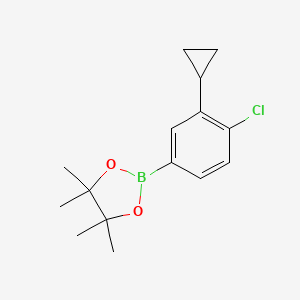
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)
